![molecular formula C23H38O2 B12572255 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol CAS No. 191859-20-8](/img/structure/B12572255.png)
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is a chemical compound with the molecular formula C23H38O2 and a molecular weight of 346.547 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a phenoxy group connected by a hexanol chain. It is commonly used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol typically involves the reaction of trans-4-(4-pentylcyclohexyl)phenol with 6-bromohexanol . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (CH2Cl2) and methanol (MeOH) in a 99:1 ratio. The product is then purified using flash chromatography to obtain a high yield of the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of cell membrane interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Wirkmechanismus
The mechanism of action of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors and enzymes, influencing their activity. The cyclohexyl group provides structural stability, while the hexanol chain allows for flexibility and interaction with different biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: This compound has a similar phenoxy group but includes a methacrylate group, making it useful in polymer chemistry.
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol: Similar in structure but with a methoxy group, it is used in photoresponsive materials.
Uniqueness
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is unique due to its combination of a cyclohexyl group and a phenoxy group connected by a hexanol chain. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
191859-20-8 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
6-[4-(4-pentylcyclohexyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H38O2/c1-2-3-6-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25-19-8-5-4-7-18-24/h14-17,20-21,24H,2-13,18-19H2,1H3 |
InChI-Schlüssel |
HLMXRFDCWZULRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


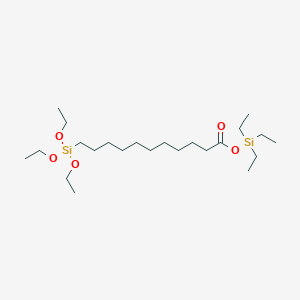
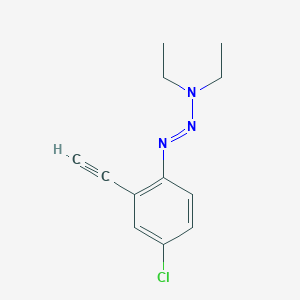
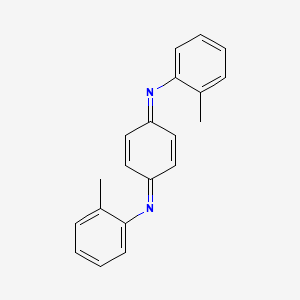

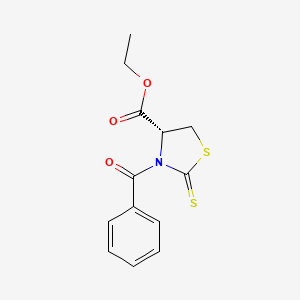
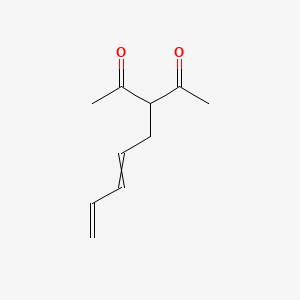
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
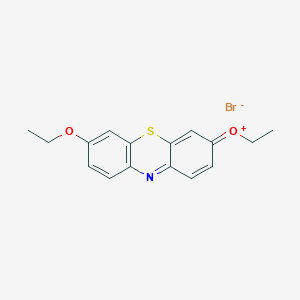
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)

![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
